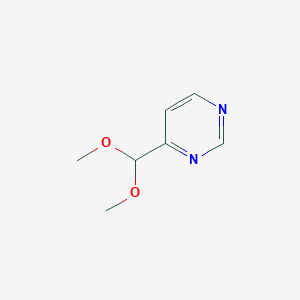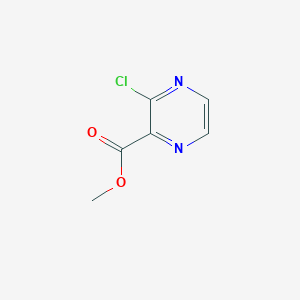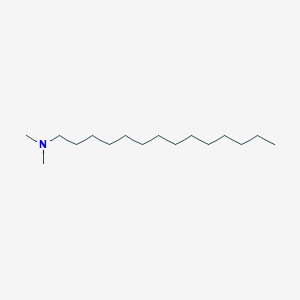
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, involves steps like acetylation with acetyl chloride, cyclization with methanesulfonic acid, and reduction with sodium borohydride, achieving an overall yield of 80.8% (Song Hong-rui, 2011). This method may offer insights into the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol by indicating potential modifications to the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines, including derivatives like 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, can be studied using techniques such as NMR spectroscopy. For instance, the structure of 1-methyl-1,2,3,4-tetrahydroisoquinoline was confirmed via 1H-NMR spectroscopy, suggesting a similar approach could be applied to 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol for detailed structural analysis (Shao Ying-lu, 2007).
Chemical Reactions and Properties
The reactivity of tetrahydroisoquinoline derivatives can be influenced by their substituents. For example, 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines showed remarkable potency and selectivity as inhibitors, indicating that the substitution pattern significantly affects the chemical behavior and biological activity of these compounds (G. L. Grunewald et al., 1999). This suggests that 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol may also exhibit unique reactivity and properties based on its specific molecular structure.
Wissenschaftliche Forschungsanwendungen
-
Chemical Properties and Structure
-
Neurotransmitter Function and Neurotoxicity Prevention
-
Potential Role in Parkinson’s Disease
- A study reported a decreased methylation of the CYP2E1 gene (indicative of an activation of gene transcription) and an increased expression of CYP2E1 mRNA in the brain of Parkinson’s disease patients . This suggests a potential role for “2-Methyl-1,2,3,4-tetrahydroisoquinoline” in the pathogenesis of Parkinson’s disease .
-
Isoquinoline Alkaloids and Biological Activities
-
Green and Sustainable Chemistry
- In the field of green and sustainable chemistry, efficient and recyclable catalysts are highly desired . The use of “2-Methyl-1,2,3,4-tetrahydroisoquinoline” in multi-component reactions (MCRs) could potentially reduce the leaching of metal catalysts to the final product, thereby increasing its use in various pharmaceutical applications .
-
Role in Alcohol Addiction
Zukünftige Richtungen
The future directions in the research of 2-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve further exploration of their biological activities and mechanisms of action. Additionally, the development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .
Eigenschaften
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIYKRHRXZGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545543 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
CAS RN |
23824-25-1 | |
| Record name | 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23824-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)









